molecular formula C12H19ClN4 B3331354 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride CAS No. 81461-72-5

8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride

Cat. No.: B3331354
CAS No.: 81461-72-5
M. Wt: 254.76 g/mol
InChI Key: JMDDUUPDJTXVFK-UHFFFAOYSA-M
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Description

8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride is a chemical compound known for its unique structure and significant applications in various fields. This compound is characterized by a spiro structure, which involves a bicyclic system where two rings share a single atom. The presence of pyrimidinyl and piperazinyl groups in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride typically involves multiple steps, starting from readily available raw materials. One common method involves the chlorination and cyclization condensation reaction of diethanolamine with 2-chloro-pyrimidine . This process yields the key intermediate, 1-(2-pyrimidinyl) piperazine, which is then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis method to enhance efficiency and yield. The process involves the N-alkylation reaction, which is advantageous due to its mild reaction conditions, convenient operation, and high overall yield . This method is particularly valuable for large-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents to achieve optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride is unique due to its specific combination of pyrimidinyl and piperazinyl groups, which confer distinct chemical reactivity and biological properties. Its high affinity for serotonin receptors and lack of significant interaction with benzodiazepine receptors make it a valuable compound for therapeutic applications, particularly in the treatment of anxiety disorders .

Properties

IUPAC Name

8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N4.ClH/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12;/h3-5H,1-2,6-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDDUUPDJTXVFK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81461-72-5
Record name 8-Aza-5-azoniaspiro(4.5)decane, 8-(2-pyrimidinyl)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081461725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-AZA-5-AZONIASPIRO(4.5)DECANE, 8-(2-PYRIMIDINYL)-, CHLORIDE (1:1)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34CFZ88SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1-(2-pyrimidinyl)piperazine (32.8 g., 0.2 mole), 1,4-dichlorobutane (76.2 g., 0.6 mole) and finely powdered sodium carbonate (44.5 g., 0.42 mole) in 300 ml. of acetonitrile is stirred and refluxed for a 12-hour period. The hot reaction mixture is filtered and the filter cake washed with 50-100 ml.of hot acetonitrile. Combined filtrates are maintained at room temperature until crystallization occurs, then cooled, filtered, and collected material washed with acetone to provide a 70-90% yield of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride. This material is hygroscopic and after drying under vacuum at room temperature affords the monohydrate form melting about 90° C. which on continued drying under vacuum at 90° C. for several hours affords the anhydrous product having a melting point of about 210° C.
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
76.2 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride
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8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride
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